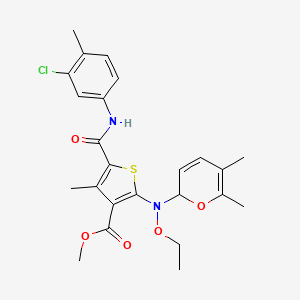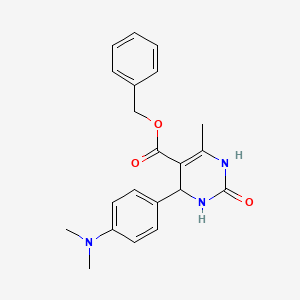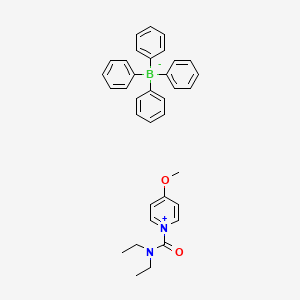
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate is a complex organic compound that combines a pyridinium ion with a tetraphenylborate anion
Méthodes De Préparation
The synthesis of 1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate typically involves the reaction of 1-(Diethylcarbamoyl)-4-methoxypyridine with sodium tetraphenylborate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under ambient conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinium ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction yields.
Applications De Recherche Scientifique
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate can be compared with other similar compounds, such as:
Tetraphenylborate salts: These compounds share the tetraphenylborate anion but differ in the cationic part, leading to variations in their chemical properties and applications.
Pyridinium salts: These compounds have a pyridinium ion similar to 1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium but differ in the substituents attached to the pyridine ring.
Propriétés
Formule moléculaire |
C35H37BN2O2 |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
N,N-diethyl-4-methoxypyridin-1-ium-1-carboxamide;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C11H17N2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-12(5-2)11(14)13-8-6-10(15-3)7-9-13/h1-20H;6-9H,4-5H2,1-3H3/q-1;+1 |
Clé InChI |
NWHIILWDTYZIBX-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


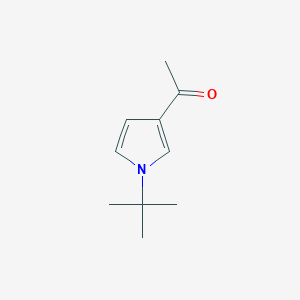
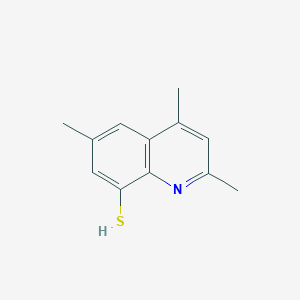
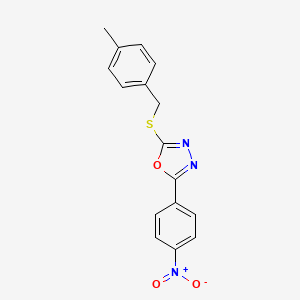
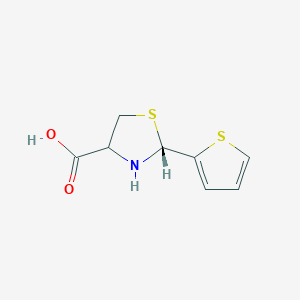
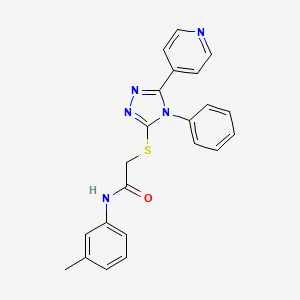


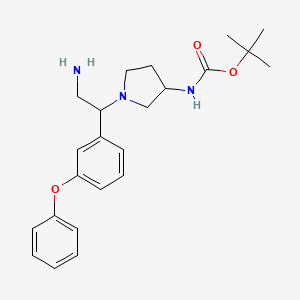
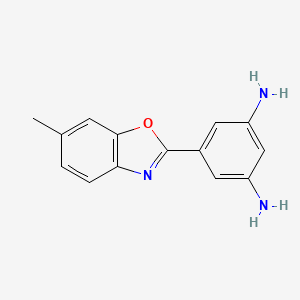
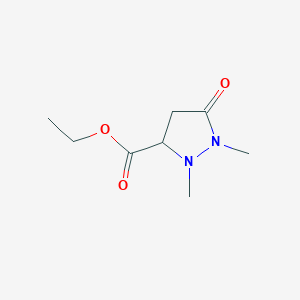
![N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine](/img/structure/B11771653.png)
